2-(Pyridazin-3-yl)acetic acid lithium salt

Description

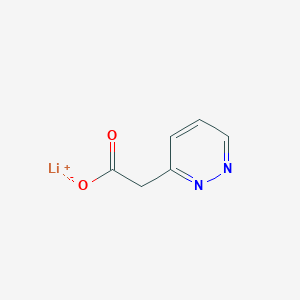

The compound 2-(Pyridazin-3-yl)acetic acid lithium salt is a specialized chemical entity that stands at the intersection of several key areas in modern chemical science. Its structure, which combines a heterocyclic pyridazine (B1198779) core, a functional carboxylic acid moiety, and a lithium counter-ion, makes it a subject of interest for synthetic, medicinal, and materials chemistry. This introduction contextualizes the compound by dissecting its constituent parts and their significance in advanced chemical research.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

lithium;2-pyridazin-3-ylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2.Li/c9-6(10)4-5-2-1-3-7-8-5;/h1-3H,4H2,(H,9,10);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEQFGNRJYXXBDB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC(=NN=C1)CC(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5LiN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of 2 Pyridazin 3 Yl Acetic Acid Lithium Salt

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the bonding environment within 2-(Pyridazin-3-yl)acetic acid lithium salt. The resulting spectra are a molecular fingerprint, with specific bands corresponding to the vibrational modes of the pyridazine (B1198779) ring, the carboxylate group, and the lithium-oxygen bond.

The pyridazine ring, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, exhibits a series of characteristic vibrational modes. ekb.eg These vibrations are often complex, involving the coupled motion of several atoms. The analysis is typically based on comparison with the spectra of parent pyridazine and its substituted derivatives. researchgate.netresearchgate.net

Key vibrational modes for the pyridazine moiety include:

C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the high-frequency region of 3000-3100 cm⁻¹. researchgate.net

Ring Stretching (C=C and C=N): The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic ring give rise to a set of strong to medium intensity bands, generally appearing in the 1400-1600 cm⁻¹ region.

Ring Breathing: A symmetric in-plane stretching and contracting of the entire ring produces a characteristic "ring breathing" mode, which is often strong in the Raman spectrum.

In-plane and Out-of-plane C-H Bending: The bending or deformation modes of the C-H bonds relative to the plane of the aromatic ring occur at lower frequencies. In-plane bends are typically found in the 1000-1300 cm⁻¹ range, while out-of-plane bends appear as strong bands in the 700-900 cm⁻¹ region. researchgate.net

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Description |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Stretching of the C-H bonds on the pyridazine ring. |

| Ring C=C/C=N Stretch | 1400 - 1600 | In-plane stretching of the double bonds within the aromatic ring. |

| In-plane C-H Bend | 1000 - 1300 | Bending of the C-H bonds within the plane of the ring. |

| Out-of-plane C-H Bend | 700 - 900 | Bending of the C-H bonds out of the plane of the ring. |

The coordination of the lithium cation to the carboxylate group (-COO⁻) can be effectively elucidated by analyzing the positions of the symmetric (νs) and antisymmetric (νas) stretching vibrations of the carboxylate. acs.orgacs.org The frequency separation between these two bands, denoted as Δν (Δν = νas - νs), is a critical diagnostic parameter for determining the coordination mode. 911metallurgist.comresearchgate.net

The primary coordination modes are:

Ionic: In a purely ionic interaction, the two oxygen atoms are equivalent, leading to a smaller Δν value compared to the free carboxylic acid. The separation is typically in the range of 140-170 cm⁻¹. 911metallurgist.com

Monodentate: When the lithium ion coordinates to only one of the carboxylate oxygen atoms, the symmetry is lowered. This results in an increase in the C=O double bond character of the non-coordinated oxygen and an increase in the C-O single bond character of the coordinated oxygen. Consequently, the separation Δν is significantly larger, often in the range of 200-300 cm⁻¹. 911metallurgist.com

Bidentate (Chelating): In this mode, the lithium ion coordinates to both oxygen atoms of the same carboxylate group. This constrains the O-C-O angle and typically results in a much smaller Δν separation, generally less than 110 cm⁻¹. 911metallurgist.com

Bridging: Here, the carboxylate group bridges two different lithium ions. The Δν value for this mode is often similar to that of the ionic interaction. researchgate.net

For this compound, an ionic interaction is expected, placing the νas(COO⁻) band around 1560-1650 cm⁻¹ and the νs(COO⁻) band around 1400-1440 cm⁻¹. 911metallurgist.com

| Coordination Mode | νas(COO⁻) (cm⁻¹) | νs(COO⁻) (cm⁻¹) | Separation Δν (cm⁻¹) |

|---|---|---|---|

| Ionic | ~1560 - 1650 | ~1280 - 1440 | ~140 - 170 |

| Monodentate | Higher (approaches C=O) | Lower (approaches C-O) | > 200 |

| Bidentate (Chelating) | Lower | Higher | < 110 |

| Bridging | ~1550 - 1620 | ~1400 - 1450 | ~140 - 180 |

The direct vibration of the bond between the lithium cation and the carboxylate oxygen atoms (Li-O) is expected to occur at very low frequencies due to the relatively weak nature of the ionic bond and the mass of the atoms involved. These spectral features are typically found in the far-infrared (Far-IR) region of the spectrum, generally below 600 cm⁻¹. researchgate.net Studies on various lithium-containing compounds have identified Li-O bond vibrations in the range of 400-550 cm⁻¹. researchgate.netaip.org The observation of a band in this region, which may shift upon isotopic substitution of lithium (⁶Li for ⁷Li), would provide direct evidence of the Li-O interaction. researchgate.netaps.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is indispensable for determining the precise connectivity and chemical environment of atoms in a molecule. For this compound, ¹H, ¹³C, and ⁷Li NMR experiments collectively provide a complete structural assignment.

Proton (¹H) NMR: The ¹H NMR spectrum provides information about the number and environment of the hydrogen atoms.

Pyridazine Ring Protons: The three protons on the pyridazine ring form a coupled spin system. H6, being adjacent to two nitrogen atoms, is expected to be the most deshielded and appear furthest downfield. H4 and H5 will appear at intermediate chemical shifts. The coupling patterns will be complex, showing ortho, meta, and para couplings, which allow for their unambiguous assignment.

Acetic Acid Moiety Protons: The two protons of the methylene (B1212753) group (-CH₂-) are chemically equivalent and will appear as a sharp singlet. Its chemical shift will be influenced by the electron-withdrawing effects of the adjacent pyridazine ring and the carboxylate group.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom.

Pyridazine Ring Carbons: The pyridazine ring has four distinct carbon atoms. C3 and C6, being directly attached to the electronegative nitrogen atoms, are the most deshielded. cdnsciencepub.com C4 and C5 will resonate at higher fields. cdnsciencepub.comrsc.org The specific chemical shifts are sensitive to the substituent at the C3 position.

Acetic Acid Moiety Carbons: The spectrum will show two additional signals corresponding to the methylene carbon (-CH₂) and the carboxylate carbon (-COO⁻). The carboxylate carbon typically appears significantly downfield, often in the 170-180 ppm range.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity / Notes |

|---|---|---|---|

| H4 | ¹H | ~7.5 - 7.7 | Doublet of doublets (dd) |

| H5 | ¹H | ~7.6 - 7.8 | Multiplet (m) |

| H6 | ¹H | ~9.1 - 9.3 | Doublet of doublets (dd) |

| -CH₂- | ¹H | ~3.8 - 4.1 | Singlet (s) |

| C3 | ¹³C | ~150 - 155 | Attached to -CH₂COOH |

| C4 | ¹³C | ~125 - 130 | - |

| C5 | ¹³C | ~130 - 135 | - |

| C6 | ¹³C | ~150 - 155 | - |

| -CH₂- | ¹³C | ~35 - 40 | - |

| -COO⁻ | ¹³C | ~170 - 180 | Carboxylate carbon |

Lithium-7 (⁷Li) is a quadrupolar nucleus (I = 3/2) with high natural abundance and good receptivity, making ⁷Li NMR a valuable technique for studying lithium-containing compounds. northwestern.edunih.gov In solution, the rapid tumbling of the molecule typically averages the quadrupolar effects, resulting in sharp resonance signals.

For this compound in a suitable solvent, the ⁷Li NMR spectrum is expected to show a single, sharp resonance. researchgate.net The chemical shift of the ⁷Li nucleus is sensitive to its immediate electronic environment, including the nature of the counter-ion and the solvating molecules. rsc.org The chemical shifts are typically reported relative to an external standard, such as 1 M LiCl in D₂O. northwestern.edu The observed chemical shift, usually in the range of -3 to +3 ppm, can provide insights into the degree of ion pairing and the nature of the solvent shell surrounding the lithium cation. northwestern.eduresearchgate.net

Computational and Theoretical Investigations of 2 Pyridazin 3 Yl Acetic Acid Lithium Salt

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a foundational understanding of the intrinsic properties of the 2-(pyridazin-3-yl)acetate anion and its interaction with the lithium cation. These methods model the electronic structure of the molecule to predict its geometry, stability, and reactivity.

Electronic Structure and Molecular Orbital Analysis of the Pyridazine (B1198779) System

The pyridazine ring is an aromatic six-membered heterocycle containing two adjacent nitrogen atoms. This arrangement significantly influences its electronic properties compared to benzene. iiste.org DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, are employed to investigate these properties. iiste.org

The presence of the electronegative nitrogen atoms leads to a distortion of the electron density within the aromatic ring, resulting in a significant dipole moment. iiste.org Molecular orbital analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. In pyridazine, the HOMO often has significant contributions from the nitrogen lone pairs, while the LUMO is a π* anti-bonding orbital distributed over the ring. oup.comwuxiapptec.com The energy difference between the HOMO and LUMO, known as the energy gap, is a key indicator of molecular stability and reactivity. gsconlinepress.com For the pyridazine molecule, this gap is smaller than that of benzene, suggesting higher reactivity. iiste.org The introduction of the acetic acid side chain at the 3-position further perturbs this electronic structure, influencing the energies and distributions of the frontier orbitals.

Calculated Electronic Properties of Pyridazine

| Property | Calculated Value | Reference Method |

|---|---|---|

| HOMO Energy | -9.85 eV | B3LYP/6-31(d,p) |

| LUMO Energy | -0.45 eV | B3LYP/6-31(d,p) |

| HOMO-LUMO Gap (ΔE) | 9.40 eV | B3LYP/6-31(d,p) |

| Dipole Moment (μ) | 4.67 Debye | B3LYP/6-31(d,p) |

Conformational Landscape of the Carboxylate Side Chain

The acetic acid side chain attached to the pyridazine ring possesses conformational flexibility, primarily around the C-C single bond connecting the ring to the carboxylate group. The carboxyl group itself can exist in two primary planar conformations: syn and anti. nih.gov These conformers are defined by the dihedral angle of the O=C-O-H atoms (or in the case of the salt, the O=C-C-C dihedral angle relative to the ring). nih.gov

Theoretical studies on similar carboxylic acids show that the syn conformer is typically more stable in the gas phase due to favorable intramolecular interactions. nih.gov However, in solution, the energy difference between the syn and anti forms can be small, and both conformers may be significantly populated. nih.govacs.org The rotational barrier between these conformations is a critical parameter, with calculations for simple carboxylic acids showing a barrier of around 11-14 kcal/mol. nih.gov The specific orientation of the carboxylate group relative to the pyridazine ring will impact its ability to coordinate with the lithium ion and interact with solvent molecules.

Energetics of Lithium Ion Coordination and Dissociation

The lithium salt involves an ionic bond between the lithium cation (Li⁺) and the 2-(pyridazin-3-yl)acetate anion. Quantum chemical calculations can model the energetics of this interaction. The Li⁺ ion is expected to coordinate with the most electronegative sites of the anion. In this case, a stable coordination complex is likely formed through chelation, involving one of the carboxylate oxygen atoms and the adjacent nitrogen atom (N2) of the pyridazine ring. nih.govresearchgate.net This N,O-chelation forms a stable five-membered ring structure. nih.gov

DFT calculations can determine the binding energy of the lithium ion to the anion, which represents the energy released upon formation of the ion pair from the separated ions. This value is a measure of the strength of the coordination. Furthermore, the dissociation energy, or the energy required to separate the ion pair in a given environment (e.g., in vacuum or in a solvent continuum model), can be computed. These energetic calculations are fundamental to understanding the stability of the salt and its tendency to exist as an ion pair versus dissociated ions in solution. researchgate.net

Typical Li⁺ Coordination Bond Lengths in Related Diazine-Carboxylate Complexes

| Bond | Typical Distance (Å) | Coordination Type |

|---|---|---|

| Li—O (carboxylate) | 1.90 - 2.10 | N,O-Chelation |

| Li—N (pyridazine) | 2.05 - 2.15 | N,O-Chelation |

| Li—O (water) | 1.90 - 2.00 | Solvation |

Molecular Dynamics Simulations for Solution-Phase Behavior

While quantum calculations excel at describing the intrinsic properties of a single molecule or a small cluster, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of many molecules over time. MD simulations model the compound in a simulated solvent box, allowing for the study of its interactions with the surrounding environment and its dynamic properties. acs.orgnih.gov

Interactions with Solvent Molecules

In a solution, both the lithium cation and the 2-(pyridazin-3-yl)acetate anion will interact strongly with solvent molecules. lbl.gov MD simulations can characterize these interactions in detail. In polar protic solvents like water, the carboxylate group of the anion will act as a hydrogen bond acceptor. The nitrogen atoms of the pyridazine ring can also participate in hydrogen bonding. nih.gov

The lithium cation, due to its high charge density, strongly coordinates with polar solvent molecules, such as the oxygen atoms of water or carbonyl groups of organic solvents like dimethyl sulfoxide (B87167) (DMSO). mdpi.com MD simulations allow for the calculation of Radial Distribution Functions (RDFs), which describe the probability of finding a solvent molecule at a certain distance from a specific atom or ion. The integration of the first peak of the RDF yields the coordination number, which is the average number of solvent molecules in the first solvation shell of the ion. acs.orgresearchgate.net

Dynamic Aspects of Lithium Cation Solvation

The solvation of the lithium cation is a dynamic process. Solvent molecules are not statically bound to the ion but are constantly exchanging with molecules from the bulk solvent. researchgate.net MD simulations are ideal for studying the timescale of these exchange processes. The mean residence time of a solvent molecule in the first solvation shell of the Li⁺ ion can be calculated, providing insight into the lability of the solvated complex.

Furthermore, MD simulations can reveal how the 2-(pyridazin-3-yl)acetate anion influences the solvation of the lithium cation. The simulations can distinguish between different states, such as a fully solvated and separated ion pair, a solvent-shared ion pair (where a single solvent molecule is between the cation and anion), and a direct contact ion pair (where the anion displaces solvent molecules to coordinate directly with the Li⁺). acs.org Understanding the equilibrium between these states is crucial for predicting the compound's behavior in electrolyte applications. lbl.govuin-malang.ac.id

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry provides powerful tools to predict the spectroscopic parameters of molecules, offering valuable insights into their structural and electronic properties. Density Functional Theory (DFT) and ab initio methods are standard approaches for these predictions. nih.govresearchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR spectra are invaluable for confirming molecular structures. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating the isotropic magnetic shielding tensors, which are then converted into chemical shifts. researchgate.net For 2-(Pyridazin-3-yl)acetic acid lithium salt, theoretical ¹H and ¹³C NMR chemical shifts would be calculated and compared with experimental data if available. A representative table of predicted chemical shifts is shown below.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyridazine-H4 | 7.50 - 7.60 | 125.0 - 127.0 |

| Pyridazine-H5 | 7.80 - 7.90 | 130.0 - 132.0 |

| Pyridazine-H6 | 9.00 - 9.10 | 150.0 - 152.0 |

| Acetic Acid-CH₂ | 3.80 - 3.90 | 40.0 - 42.0 |

| Acetic Acid-COO⁻ | - | 175.0 - 177.0 |

| Pyridazine-C3 | - | 155.0 - 157.0 |

| Pyridazine-C4 | - | 125.0 - 127.0 |

| Pyridazine-C5 | - | 130.0 - 132.0 |

| Pyridazine-C6 | - | 150.0 - 152.0 |

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the harmonic vibrational frequencies of the molecule at its optimized geometry. These frequencies correspond to the vibrational modes of the molecule. For this compound, key vibrational modes would include the C=O stretch of the carboxylate, C-H stretches of the pyridazine ring and the methylene (B1212753) group, and various ring vibrations.

Table 2: Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|

| O-H Stretch (Carboxylic Acid Dimer) | 2500 - 3300 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=O Stretch (Carboxylate) | 1550 - 1610 |

| C=N Stretch (Pyridazine Ring) | 1570 - 1600 |

| C=C Stretch (Pyridazine Ring) | 1400 - 1500 |

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra. nih.gov This approach calculates the excitation energies and oscillator strengths of electronic transitions. For this compound, the predicted UV-Vis spectrum would likely show transitions corresponding to π → π* and n → π* excitations within the pyridazine ring.

Table 3: Predicted UV-Vis Absorption for this compound

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

|---|---|---|

| n → π* | 320 - 340 | 0.01 - 0.05 |

| π → π* | 240 - 260 | 0.10 - 0.20 |

| π → π* | 200 - 220 | 0.30 - 0.50 |

Reactivity Studies and Mechanistic Insights via Computational Methods

Computational methods are instrumental in elucidating reaction mechanisms and predicting the reactivity of molecules.

Computational analysis can map out the potential energy surface for various functionalization reactions of the pyridazine ring. This involves identifying reactants, intermediates, transition states, and products. For instance, in electrophilic or nucleophilic aromatic substitution reactions on the pyridazine ring of this compound, computational studies can determine the most likely sites of attack and the associated energy barriers. rsc.org

The identification and characterization of transition states are crucial for understanding reaction kinetics. Computational methods can locate transition state structures and calculate their energies. Vibrational frequency analysis is used to confirm a transition state, which is characterized by a single imaginary frequency. For synthetic transformations involving this compound, such as the formation of amides or esters from the carboxylic acid group, transition state analysis would provide insights into the reaction rates and mechanisms. nih.gov

Conceptual DFT provides a framework for defining chemical reactivity indicators. researchgate.net

Chemical Potential (μ): Related to the escaping tendency of electrons.

Hardness (η): Measures the resistance to a change in electron distribution.

Electrophilicity Index (ω): Quantifies the electrophilic character of a molecule.

Table 4: Illustrative Global Reactivity Descriptors

| Descriptor | Value (Illustrative) |

|---|---|

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | -1.2 |

| Energy Gap (eV) | 5.3 |

| Chemical Potential (μ) | -3.85 |

| Hardness (η) | 2.65 |

| Electrophilicity Index (ω) | 2.80 |

Local Reactivity Descriptors: These descriptors identify the most reactive sites within a molecule.

Fukui Functions (f(r)): The Fukui function indicates the change in electron density at a particular point when an electron is added to or removed from the system. nih.govscm.com It helps in identifying the sites most susceptible to nucleophilic (f⁺(r)) and electrophilic (f⁻(r)) attack. For this compound, the Fukui functions would likely indicate that the nitrogen atoms are susceptible to electrophilic attack, while certain carbon atoms on the pyridazine ring are prone to nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP is a color-coded map that shows the electrostatic potential on the surface of a molecule. researchgate.net Red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). For this compound, the MEP would likely show negative potential around the nitrogen atoms and the carboxylate group, and positive potential around the hydrogen atoms.

Coordination Chemistry and Supramolecular Assembly of 2 Pyridazin 3 Yl Acetic Acid Lithium Salt

2-(Pyridazin-3-yl)acetate as a Ligand Motif

The 2-(pyridazin-3-yl)acetate anion is a versatile ligand due to the strategic placement of its coordinating groups: a bidentate carboxylate function and a pyridazine (B1198779) ring containing two adjacent nitrogen atoms. This arrangement allows it to act as a chelating agent or a bridging linker, connecting multiple metal centers. The deprotonated carboxylic acid group provides a hard oxygen donor site, while the nitrogen atoms of the pyridazine ring act as softer donor sites. This combination of donor atoms makes the ligand capable of coordinating with a wide range of metal ions.

The 2-(pyridazin-3-yl)acetate ligand exhibits remarkable versatility in its coordination to metal centers, primarily through the interplay of its pyridazine nitrogen and carboxylate oxygen atoms. The most prevalent coordination mode is N,O-bidentate chelation, where one of the pyridazine nitrogen atoms and one oxygen from the carboxylate group bind to the same metal ion. This typically results in the formation of a thermodynamically stable five-membered chelate ring nih.govmdpi.com. For example, in complexes with ruthenium, the ligand forms a stable five-membered ring with the metal ion mdpi.com.

Beyond simple chelation, diazine carboxylate ligands are known to form a variety of polymeric molecular patterns. electronicsandbooks.com The carboxylate group can act as a monodentate bridging ligand, linking two different metal centers. In some sodium complexes, two nitrogen donors from the same pyridazine ring have been observed to coordinate with two different metal centers, resulting in a tridentate coordination mode. nih.gov In the crystal structure of a zinc(II) complex, the ligand coordinates through its N,O bonding moiety to form monomeric molecules. electronicsandbooks.com This ability to adopt multiple coordination modes is a key factor in the design of complex coordination architectures.

| Metal Center | Coordination Mode | Resulting Structure | Reference |

| Ruthenium(II/III) | N,O-bidentate chelate | Monomeric complex | nih.govmdpi.com |

| Zinc(II) | N,O-bidentate chelate | Monomeric complex | electronicsandbooks.com |

| Sodium(I) | Tridentate (N,N',O) | Polymeric chain | nih.gov |

| Lithium(I) | N,O-bidentate chelate | Monomeric complex | nih.gov |

| Lithium(I) | N,O-chelate and O-bridging | Polymeric ribbon | nih.gov |

In the context of 2-(pyridazin-3-yl)acetic acid lithium salt, the lithium cation is not merely a passive counterion but an integral component of the resulting crystal structure. The coordination chemistry of the Li(I) ion, characterized by its small ionic radius and high charge density, significantly directs the assembly.

In one reported structure, trans-diaqua(pyridazine-3-carboxylato-κ2 N,O)lithium, the compound forms discrete mononuclear molecules. nih.gov Each Li+ ion is chelated by one pyridazine-3-carboxylate ligand via its N,O-bonding site and is further coordinated by two water molecules. This results in a slightly distorted tetrahedral coordination environment around the lithium ion. nih.gov The bond distances and angles are typical for Li(I) complexes with carboxylate ligands. nih.gov

This monomeric structure highlights the ability of the ligand to satisfy the coordination sphere of the lithium ion, with water molecules playing a crucial role in completing it. The presence and arrangement of these coordinated water molecules are also pivotal in establishing further supramolecular interactions.

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The capacity of pyridazine-carboxylate ligands to bridge metal centers makes them excellent candidates for the construction of coordination polymers and MOFs. researchgate.net These extended networks are crystalline materials built from metal ions or clusters linked by organic ligands.

The rational design of coordination polymers and MOFs relies on controlling the connectivity and geometry of the metal nodes and organic linkers. nih.govnih.gov The 2-(pyridazin-3-yl)acetate ligand offers several features that can be exploited in crystal engineering:

Defined Coordination Vectors: The angle between the N-donor of the pyridazine ring and the carboxylate group provides a well-defined vector for propagation of the network.

Bridging Capability: Both the carboxylate group (in a syn-syn, syn-anti, or anti-anti bridging mode) and the pyridazine ring (using its second nitrogen atom) can bridge metal centers, leading to the formation of 1D, 2D, or 3D architectures.

Potential for Secondary Building Units (SBUs): The ligand can coordinate to metal ions to form polynuclear clusters, or SBUs, which then act as nodes in the final framework structure.

The synthesis conditions, such as temperature, solvent, and metal-to-ligand ratio, play a critical role in determining the final topology of the framework. nih.gov

The lithium ion can play a significant role in templating the formation of specific polymeric structures. While the monomeric dihydrate complex demonstrates a simple 1:1 ligand-to-metal coordination, other structural motifs have been observed for lithium complexes with similar diazine monocarboxylate ligands, showcasing a variety of polymeric patterns including catenated structures, molecular columns, and layers. nih.gov

For instance, in a related lithium complex with pyrazine-2-carboxylate, symmetry-related Li(I) ions are bridged by both a carboxylate oxygen atom and a coordinating water oxygen atom. nih.gov This forms a distinct Li2O2 unit with an Li···Li distance of 3.052 (4) Å, which propagates to generate molecular ribbons. nih.gov This demonstrates that the coordination preferences of the lithium ion, including its tendency to be bridged by oxygen donors, can direct the assembly of one-dimensional polymeric chains. These chains then serve as the primary structural motif for the extended solid-state architecture.

Supramolecular Interactions in the Solid State and Solution

In the solid state, hydrogen bonding is a dominant force in organizing the primary coordination units into a cohesive crystal lattice. In the structure of trans-diaqua(pyridazine-3-carboxylato-κ2 N,O)lithium, the monomeric molecules are linked by a system of hydrogen bonds where the coordinated water molecules act as donors, and the carboxylate oxygen atoms and the non-coordinating pyridazine nitrogen atom act as acceptors. nih.gov Similar networks of hydrogen bonds are observed in other related structures, holding molecular units together. electronicsandbooks.comnih.gov

In addition to hydrogen bonding, other weak interactions contribute to the crystal packing. These can include:

π-π Stacking: The aromatic pyridazine rings can engage in π-π stacking interactions, which help to organize adjacent polymeric chains. mdpi.com

C-H···O and C-H···π Interactions: These weaker hydrogen bonds between carbon-hydrogen groups and oxygen atoms or aromatic rings further stabilize the three-dimensional network. nih.govmdpi.com

The interplay of these varied supramolecular forces is crucial for the stability of the crystal lattice and can influence the material's physical properties.

| Interaction Type | Donor | Acceptor | Role in Crystal Structure | Reference |

| Hydrogen Bonding | Coordinated H₂O | Carboxylate O, Pyridazine N | Links monomeric units, forms layers | electronicsandbooks.comnih.govnih.gov |

| π-π Stacking | Pyridazine Ring | Pyridazine Ring | Joins adjacent chains | mdpi.com |

| C-H···O | C-H | Carboxylate O | Lattice stabilization | nih.govmdpi.com |

| C-H···π | C-H | Pyridazine Ring | Lattice stabilization | nih.gov |

While direct studies on the solution behavior of this compound are limited in the reviewed literature, it is plausible that these supramolecular interactions, particularly hydrogen bonding, persist to some extent in solution, influencing solubility and aggregation phenomena.

Hydrogen Bonding and π-π Stacking Involving the Pyridazine Ring

The pyridazine ring of this compound is a versatile component in directing supramolecular architecture due to its capacity for both hydrogen bonding and π-π stacking interactions.

π-π Stacking: The electron-deficient nature of the pyridazine ring, a consequence of the two electronegative nitrogen atoms, makes it an ideal candidate for π-π stacking interactions with electron-rich aromatic systems. blumberginstitute.org However, pyridazine rings can also stack with one another. These interactions are often characterized by centroid-to-centroid distances in the range of 3.5 to 3.8 Å. hhu.de The high dipole moment of the pyridazine ring can further enhance these stacking interactions. nih.gov In the solid state of this compound, one can anticipate offset or face-to-face π-π stacking arrangements of the pyridazine rings, contributing to the thermodynamic stability of the crystal lattice. acs.orgrsc.org

Illustrative Data on π-π Stacking in Pyridazine Derivatives:

| Interaction Type | Centroid-to-Centroid Distance (Å) | Dihedral Angle (°) | Reference Compound |

| Pyridazine-Triazole π-stacking | 3.57 - 3.60 | - | 3,6-bis(4-triazolyl)pyridazines hhu.de |

| Pyridazine-Phenyl π-stacking | ~3.9 | ~0 | Phenyl-substituted pyridazine acs.org |

This table presents typical values observed in related crystal structures and serves as a predictive model for the titular compound.

Lithium-Mediated Self-Assembly Processes

The lithium cation plays a pivotal role in orchestrating the self-assembly of 2-(pyridazin-3-yl)acetate units. Lithium ions are known to form coordination complexes with various ligands, particularly those containing oxygen and nitrogen donor atoms. nih.gov In this case, the lithium cation can coordinate to the oxygen atoms of the carboxylate group and potentially to the nitrogen atoms of the pyridazine ring.

Potential Coordination Modes of 2-(Pyridazin-3-yl)acetate with Lithium:

| Coordination Mode | Description | Potential Supramolecular Structure |

| Monodentate | Lithium coordinates to one oxygen of the carboxylate. | Discrete ion pairs or simple aggregates. |

| Bidentate Chelating | Lithium coordinates to both oxygens of the same carboxylate. | Monomeric or dimeric units. |

| Bidentate Bridging | Lithium is bridged by the two oxygens of the carboxylate, connecting different metal centers. | 1D, 2D, or 3D coordination polymers. |

| N,O-Chelation | Lithium coordinates to a carboxylate oxygen and a nitrogen of the pyridazine ring. | Formation of chelate rings, enhancing stability. researchgate.net |

This table outlines plausible coordination scenarios based on the known chemistry of lithium carboxylates and pyridazine ligands.

Advanced Applications in Chemical Sciences

Precursor in Complex Heterocyclic Synthesis

The structural features of 2-(Pyridazin-3-yl)acetic acid—namely the reactive α-methylene group adjacent to both the pyridazine (B1198779) ring and the carboxylic acid—make it a potent precursor for the construction of more complex, fused heterocyclic systems. Its utility stems from its ability to participate in a range of cyclization and annulation strategies.

2-(Pyridazin-3-yl)acetic acid serves as a key starting material for synthesizing polycyclic scaffolds that incorporate the pyridazine moiety. Such fused systems are of significant interest due to their diverse biological activities. The active methylene (B1212753) group can be deprotonated to form a carbanion, which can then act as a nucleophile in intramolecular or intermolecular reactions to form new rings.

For instance, derivatives of this compound can be used to construct fused systems like imidazo[1,2-b]pyridazines and pyrazolo[1,5-b]pyridazines. nih.gov One common strategy involves the reaction of pyridazine precursors with bifunctional reagents, leading to the formation of a new five-membered ring fused to the pyridazine core. A related approach is the synthesis of pyridazin-3-one derivatives, which are themselves versatile intermediates. These can be formed by reacting active methylene compounds, such as substituted acetic acids, with other reagents, and can be further elaborated into fused systems like azolo[1,5-a]pyrimidines. mdpi.comnih.gov

The compound is particularly well-suited for participating in cycloaddition reactions, a powerful class of reactions for forming cyclic structures in a highly convergent and stereocontrolled manner. The most prominent application is in [3+2] dipolar cycloadditions.

The synthesis of pyrrolo[1,2-b]pyridazine (B13699388) derivatives exemplifies this approach. The process begins with the quaternization of one of the pyridazine nitrogen atoms. Subsequent treatment with a base removes a proton from the adjacent methylene group of the acetic acid side chain, generating a pyridazinium ylide. This ylide acts as a 1,3-dipole, which can then react with a variety of dipolarophiles (e.g., alkynes, alkenes) to regioselectively form a fused five-membered pyrrole (B145914) ring. nih.gov This method provides an efficient route to novel polycyclic aromatic systems that are otherwise difficult to access.

| Reaction Type | Reactants | Key Intermediate | Product Class | Ref. |

| [3+2] Dipolar Cycloaddition | Pyridazinium Salt, Base, Dipolarophile (e.g., ethyl propiolate) | Pyridazinium Ylide | Pyrrolo[1,2-b]pyridazine | nih.gov |

Ligand in Catalysis

The pyridazine ring and the carboxylate group together provide an N,O-bidentate coordination site, making 2-(Pyridazin-3-yl)acetic acid and its derivatives attractive candidates for use as ligands in organometallic chemistry and catalysis.

The combination of a soft nitrogen donor from the pyridazine ring and a hard oxygen donor from the carboxylate group allows these ligands to form stable chelate complexes with a wide range of transition metals. Research has shown that pyridazine carboxyl derivatives can be used to construct coordination complexes with metals such as copper(II). tandfonline.com Similarly, pyridazine-containing adducts have been successfully employed as N-chelating ligands in iridium-catalyzed water oxidation. acs.org By coordinating to a metal center, these ligands can modify its electronic properties and steric environment, thereby influencing the activity, selectivity, and stability of the resulting catalyst.

| Ligand Type | Donor Atoms | Potential Metal Partners | Application Area | Ref. |

| N,O-Bidentate | Pyridazinyl-N, Carboxylate-O | Cu(II), Ir(III), Pd(II), Ru(II) | Organometallic Catalysis | tandfonline.comacs.org |

| N,N-Bidentate (from derivatives) | Pyridazinyl-N, other N-donor | Ir(III), Rh(I) | Asymmetric Catalysis | nih.gov |

While 2-(Pyridazin-3-yl)acetic acid itself is achiral, it can be readily transformed into chiral ligands for use in asymmetric catalysis. The development of chiral ligands is crucial for the enantioselective synthesis of functional molecules. nih.gov A significant body of research exists on the use of chiral pyridine-derived ligands, such as pyridine-oxazolines (PyOx), in a multitude of asymmetric reactions. rsc.orgresearchgate.netnih.gov

By analogy, introducing a chiral center onto the 2-(Pyridazin-3-yl)acetic acid scaffold—for example, by substitution at the α-carbon of the acetic acid moiety—would generate a new class of chiral N,O-bidentate ligands. These novel ligands could be applied in various metal-catalyzed asymmetric transformations, including hydrogenations, C-H functionalizations, and cross-coupling reactions, potentially offering unique reactivity and selectivity profiles compared to existing ligand systems. nih.govresearchgate.net

Component in Functional Materials

The ability of 2-(Pyridazin-3-yl)acetic acid to act as a bridging ligand between metal centers makes it a valuable building block for the design and synthesis of functional materials. Its rigid heterocyclic core and defined coordination vectors are ideal for constructing ordered, multidimensional structures such as coordination polymers and metal-organic frameworks (MOFs).

The pyridazine nitrogen atoms and carboxylate oxygens can coordinate to multiple metal ions, propagating a network structure. The electronic properties of the π-deficient pyridazine ring can be tuned through substitution, allowing for the modulation of the photophysical or electronic properties of the resulting material. researchgate.net Furthermore, the nitrogen atoms of the pyridazine ring are capable of forming hydrogen bonds, which can play a crucial role in directing the self-assembly of supramolecular architectures and reinforcing the stability of the final material. nih.gov These materials could find applications in areas such as gas storage, separation, and heterogeneous catalysis.

Integration into Optoelectronic Materials

The integration of novel organic compounds into optoelectronic materials is a burgeoning area of research, driven by the demand for flexible, lightweight, and cost-effective devices. While specific studies on 2-(Pyridazin-3-yl)acetic acid lithium salt are not available, the characteristics of its pyridazinyl group and the function of lithium salts in organic electronics provide a basis for potential applications.

Pyridazine-containing molecules are recognized as potential components in optoelectronic devices. The nitrogen-containing heterocyclic ring system of pyridazine can influence the electronic properties of a material, potentially contributing to charge transport or light-emitting characteristics. Heteroaryl groups, including pyridazinyl, are cited in patent literature as possible constituents of organic cations in perovskite solar cells, a testament to their relevance in the field.

Furthermore, lithium salts are widely utilized as p-type dopants for organic semiconductors. rsc.orgresearchgate.net They have been shown to significantly enhance the conductivity of a wide range of organic materials, a critical factor for the efficiency of devices like organic light-emitting diodes (OLEDs) and solar cells. rsc.orgaip.orgaip.org The mechanism often involves the lithium cation (Li+) promoting the oxidation of the organic semiconductor in the presence of oxygen, thereby increasing the concentration of mobile holes. researchgate.net While the most commonly used salt is lithium bis(trifluoromethylsulfonyl)imide (Li-TFSI), the principle of using a lithium salt to modify the electronic properties of organic materials is well-established. rsc.orgresearchgate.netnih.gov

Therefore, it is plausible that this compound could be investigated as a multifunctional component in optoelectronic materials. The pyridazinyl group could be incorporated into the primary organic semiconductor structure, while the lithium salt aspect could serve as an inherent dopant, potentially simplifying device fabrication and improving performance.

Table 1: Potential Roles of this compound Components in Optoelectronics

| Component | Potential Function | Relevant Research Context |

| Pyridazinyl Group | Component of organic semiconductor, influencing electronic properties | Mentioned as a potential heteroaryl group in optoelectronic device patents. google.com |

| Lithium Salt | p-type dopant, enhancing conductivity of organic semiconductors | General application of lithium salts in organic electronics. rsc.orgresearchgate.netaip.org |

Application in Energy Storage Research

The development of next-generation energy storage systems, such as lithium-ion and sodium-ion batteries, heavily relies on the innovation of new materials for electrodes and electrolytes. The structure of this compound contains elements that are relevant to this field of research.

Pyridine-based and other nitrogen-containing aromatic compounds are being actively explored as organic electrode materials. rsc.org These materials offer the potential for sustainable and tunable electrochemical properties. The pyridazine ring, with its two adjacent nitrogen atoms, could participate in redox reactions, making it a candidate for a cathode material. Research on pyridine-based benzoquinone derivatives has shown promise for use in sodium-ion batteries, demonstrating that such heterocyclic structures can be electrochemically active. rsc.org

The lithium salt component is fundamental to the electrolyte in lithium-ion batteries, providing the charge carriers that shuttle between the anode and cathode. While the acetic acid part of the molecule would likely influence its solubility and ionic conductivity, the primary role of the lithium ion is well-understood.

Therefore, this compound could be considered a candidate for a dual-function material in battery research. It could potentially act as a component of a solid-state electrolyte or as an active material in an organic cathode, where the pyridazine group contributes to the redox capacity and the lithium ion facilitates charge transport.

Table 2: Potential Applications of this compound in Energy Storage

| Application Area | Potential Role of the Compound | Rationale |

| Organic Cathode Material | Active material undergoing redox reactions | Pyridine-based structures show electrochemical activity. rsc.org |

| Solid-State Electrolyte | Lithium-ion conductor | Lithium salts are the basis of battery electrolytes. |

Precursor for Polymer Synthesis and Advanced Composites

The synthesis of novel polymers with tailored properties is a cornerstone of materials science. The bifunctional nature of this compound—possessing both a reactive carboxylic acid group and a heterocyclic pyridazine ring—makes it a potential precursor for polymerization reactions.

The carboxylic acid group can be readily converted to other functional groups or used directly in condensation polymerization reactions to form polyesters or polyamides. The pyridazine ring can be incorporated into the polymer backbone or as a pendant group, imparting specific properties to the resulting material. For instance, polymers containing pyridazinyl groups have been mentioned in the context of photocurable materials for electronic devices. google.com The incorporation of such heterocyclic units can influence the thermal stability, solubility, and electronic properties of the polymer.

Research into pyrazine-containing polyesters, which are structurally similar to pyridazine-based polymers, has demonstrated the feasibility of creating novel bio-based materials from nitrogen-rich biomass. acs.org This suggests a pathway for developing sustainable polymers with unique properties derived from their heterocyclic nature.

Table 3: Potential Polymerization Pathways for 2-(Pyridazin-3-yl)acetic acid

| Polymerization Type | Reactive Group | Potential Polymer Class |

| Condensation Polymerization | Acetic acid group | Polyesters, Polyamides |

| Grafting Polymerization | Pyridazine ring (as a functional side group) | Modified commodity polymers |

While the specific use of this compound as a polymer precursor is not yet reported, its chemical structure holds clear potential for the synthesis of novel polymers and advanced composite materials for a variety of applications.

Mechanistic Studies of 2 Pyridazin 3 Yl Acetic Acid Lithium Salt Reactivity

Reaction Kinetics and Thermodynamics

Reaction kinetics and thermodynamics provide fundamental information about the rate and feasibility of a chemical transformation. While specific kinetic data for 2-(Pyridazin-3-yl)acetic acid lithium salt is unavailable, studies on the synthesis of various pyridazinone derivatives often propose reaction mechanisms based on the observed products. nih.govmdpi.com For instance, plausible mechanisms for the formation of pyridazin-3-ones have been illustrated, involving steps like Michael-type additions and cyclizations. nih.gov

Thermodynamic properties, such as enthalpy of formation, can offer insights into the stability of molecules. Thermochemical analyses have been performed on the parent diazines, including pyridazine (B1198779). umsl.edu Such studies help in benchmarking computational models and understanding the energetics of these fundamental heterocyclic systems. umsl.edu While experimental thermodynamic data for substituted pyridazines like the title compound are scarce, computational chemistry can provide theoretical estimates of these properties.

Table 1: Illustrative Thermodynamic Data for Diazines

| Compound | Enthalpy of Formation (gas, kJ·mol⁻¹) |

| Pyridazine | 224.9 |

| Pyrimidine | Data not readily available |

| Pyrazine (B50134) | Data not readily available |

Note: This table is for illustrative purposes. Data for pyridazine is from available literature. wikipedia.org Comprehensive and directly comparable experimental data for all three isomers under identical conditions is not consistently reported in the retrieved sources.

Isotopic Labeling Experiments

Isotopic labeling is a powerful technique for tracing the fate of atoms or fragments of a molecule throughout a chemical reaction. By replacing an atom with its heavier, non-radioactive isotope (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N, or ²H for ¹H), researchers can follow its path using techniques like mass spectrometry and NMR spectroscopy. This provides unambiguous evidence for proposed reaction mechanisms.

For nitrogen-containing heterocycles, ¹⁵N labeling is particularly informative. For example, ¹⁵N-labeled alanine (B10760859) has been used to investigate the nitrogen sources and formation mechanisms of pyrazines (isomers of pyridazines) during the Maillard reaction. acs.org This study clarified the contributions of different nitrogen sources to the final pyrazine products. acs.org Similarly, nitrogen isotope exchange (NIE) has been developed for labeling pyridines, demonstrating a strategy to incorporate isotopes into heterocyclic rings. researchgate.netchemrxiv.org Such methodologies could be hypothetically applied to study the reactions of this compound, for instance, to determine the origin of nitrogen atoms in a cyclization reaction or to probe for rearrangements.

In Situ Monitoring Techniques during Reactions

In situ (in the reaction mixture) monitoring techniques are invaluable for studying reaction mechanisms as they allow for the observation of reactive intermediates and the tracking of species concentration in real-time. This avoids potential artifacts from quenching a reaction and isolating unstable compounds.

Fourier-Transform Infrared (FTIR) spectroscopy is sensitive to the vibrational modes of functional groups. Using an in situ FTIR probe, the progress of a reaction can be monitored by observing the disappearance of reactant peaks and the appearance of product and intermediate peaks. researchgate.netmdpi.com This technique has been successfully used to monitor the formation of diazonium salts and their subsequent participation in Heck-Matsuda reactions. mdpi.com The real-time data allows for the optimization of reaction parameters and provides insights into the reaction pathway. mdpi.com For a reaction involving this compound, one could monitor the characteristic carbonyl stretch of the carboxylate and changes in the pyridazine ring vibrations to follow its transformation.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about molecules in solution. In situ NMR involves conducting a reaction directly within an NMR tube inside the spectrometer. This allows for the identification of all proton- or carbon-containing species present in the reaction mixture over time, including transient intermediates. Although no specific in situ NMR studies on the title compound were found, this technique is widely applied in mechanistic organic chemistry. For instance, the regioselectivity of cycloaddition reactions to form new pyrrolo[1,2-b]pyridazines has been evidenced by detailed NMR analysis of the crude reaction product, which helps to rule out alternative reaction pathways. mdpi.com

For reactions that occur in the solid state, time-resolved X-ray diffraction (XRD) can provide information on changes in the crystal structure as the reaction proceeds. This can reveal the mechanism of solid-state transformations, identify crystalline intermediates, and provide kinetic data. While no studies applying this technique to pyridazine derivatives were identified in the search, time-resolved X-ray absorption fine structure (TR-NEXAFS) studies have been conducted on pyrazine to follow its electronic structure and nuclear dynamics after photoexcitation. nih.gov This demonstrates the application of advanced time-resolved X-ray techniques to the broader class of diazines. The crystal structure of a pyrrolo[1,2-b]pyridazine (B13699388) derivative has been determined by single-crystal X-ray diffraction, providing precise molecular parameters for the heterocyclic system. researchgate.net

Future Research Directions and Unexplored Avenues for 2 Pyridazin 3 Yl Acetic Acid Lithium Salt

Development of Green and Sustainable Synthetic Methodologies

The pursuit of environmentally benign chemical processes is a paramount goal in modern chemistry. Future research should prioritize the development of green and sustainable synthetic routes to 2-(Pyridazin-3-yl)acetic acid lithium salt.

Current synthetic methods for pyridazine (B1198779) derivatives often rely on traditional approaches that may involve harsh reaction conditions or the use of hazardous reagents. wikipedia.org Inspired by recent advancements in green chemistry, several sustainable strategies could be explored:

Metal-Free Catalysis: Investigating metal-free catalytic systems can offer a more sustainable alternative to some existing methods for pyridazine synthesis. organic-chemistry.org

Use of Ionic Liquids: Imidazolium ionic liquids have been successfully employed as recyclable reaction media for the synthesis of pyridazine derivatives, often leading to reduced reaction times and increased yields. ecnu.edu.cn The application of these and other ionic liquids in the synthesis of 2-(Pyridazin-3-yl)acetic acid and its lithium salt could be a promising research direction.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the synthesis of pyridazinone derivatives, offering a more energy-efficient approach. researchgate.net

| Green Synthesis Approach | Potential Advantages | Relevant Research Area |

| Metal-Free Catalysis | Avoids toxic and expensive metal catalysts. organic-chemistry.org | Sustainable organic synthesis |

| Ionic Liquids | Recyclable solvents, potential for improved reaction rates and yields. ecnu.edu.cn | Green chemistry, process intensification |

| Microwave-Assisted Synthesis | Reduced reaction times, energy efficiency. researchgate.net | Green chemistry, chemical engineering |

Exploration of Novel Derivatization Pathways

The functionalization of the pyridazine ring and the acetic acid side chain of this compound opens up a vast chemical space for the creation of novel molecules with potentially enhanced properties. Future research should focus on exploring diverse derivatization pathways.

Systematic modifications of the core structure can lead to the discovery of new compounds with tailored functionalities. nih.gov Potential derivatization strategies include:

Substitution on the Pyridazine Ring: Introducing various substituents (e.g., halogens, alkyl, aryl, amino groups) onto the pyridazine ring can significantly alter the electronic and steric properties of the molecule.

Modification of the Acetic Acid Moiety: The carboxylic acid group can be converted into a wide range of functional groups, such as esters, amides, and hydrazides, to modulate its physicochemical properties and biological activity. nih.gov

Annulation Reactions: Building additional rings onto the pyridazine core can lead to the formation of fused heterocyclic systems with unique three-dimensional structures and properties. researchgate.netmdpi.com

Integration into Advanced Hybrid Materials

The unique electronic properties of the pyridazine ring make it an attractive component for the design of advanced hybrid materials. rsc.org Future research should investigate the integration of this compound into various material architectures.

The incorporation of this compound as a building block could lead to materials with novel optoelectronic or coordination properties. Potential areas of exploration include:

Organic Light-Emitting Diodes (OLEDs): Pyridazine-based materials have shown promise in the field of organic electronics. rsc.org The lithium salt could be explored as a component in the emissive or charge-transport layers of OLEDs.

Metal-Organic Frameworks (MOFs): The carboxylic acid functionality can act as a linker to coordinate with metal ions, forming porous MOFs with potential applications in gas storage, separation, and catalysis.

Luminescent Probes: The pyridazine core can be functionalized to create fluorescent probes for the detection of specific analytes. rsc.org

Further Computational and Machine Learning Approaches for Property Prediction

Computational chemistry and machine learning are powerful tools for accelerating the discovery and optimization of new molecules. Future research should leverage these approaches to predict the properties and guide the synthesis of derivatives of this compound.

In silico modeling can provide valuable insights into the structure-property relationships of these compounds. researchgate.netmdpi.comnih.gov Key computational approaches include:

Density Functional Theory (DFT) Calculations: DFT can be used to calculate the electronic structure, reactivity, and spectroscopic properties of the molecule and its derivatives. mdpi.com

Molecular Docking: For applications in medicinal chemistry, molecular docking can be employed to predict the binding affinity and mode of interaction of these compounds with biological targets. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of a series of derivatives with their observed activity, enabling the prediction of the properties of new compounds.

| Computational Method | Predicted Properties | Application Area |

| Density Functional Theory (DFT) | Electronic structure, reactivity, spectroscopic properties. mdpi.com | Materials science, reaction mechanism studies |

| Molecular Docking | Binding affinity, interaction mode with biological targets. nih.gov | Drug discovery, medicinal chemistry |

| QSAR Modeling | Correlation of chemical structure with biological activity. | Lead optimization in drug discovery |

Interdisciplinary Research at the Interface of Organic, Inorganic, and Materials Chemistry

The full potential of this compound can be realized through interdisciplinary collaborations that bridge the gap between different fields of chemistry.

Combining expertise from organic synthesis, inorganic chemistry, and materials science will be crucial for developing innovative applications for this compound. Areas for interdisciplinary research include:

Organic and Medicinal Chemistry: The design and synthesis of novel pyridazine derivatives with potential therapeutic applications. nih.govnih.gov

Inorganic and Materials Chemistry: The development of new coordination polymers and hybrid materials based on the lithium salt.

Organic and Physical Chemistry: The investigation of the photophysical properties of new derivatives for applications in optoelectronics.

Q & A

Q. What are the recommended methods for synthesizing 2-(Pyridazin-3-yl)acetic acid lithium salt in a laboratory setting?

- Methodological Answer : Synthesis typically involves two stages: (1) Preparation of the free acid (2-(pyridazin-3-yl)acetic acid) via coupling reactions (e.g., nucleophilic substitution or amidation), followed by (2) neutralization with lithium hydroxide. For example, the free acid can be synthesized by reacting pyridazine derivatives with bromoacetic acid under reflux in a polar aprotic solvent (e.g., DMF) at 80–100°C for 6–12 hours . The lithium salt is then formed by titrating the acid with LiOH in an aqueous or ethanol solution, followed by lyophilization or vacuum drying to isolate the product. Reaction conditions must be optimized to avoid side reactions, such as esterification or decomposition of the pyridazine ring .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm the integrity of the pyridazine ring and acetic acid moiety. Lithium salts may require deuterated DMSO or DO as solvents to enhance solubility .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and lithium adduct formation (e.g., [M+Li] peak).

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify characteristic carboxylate (COO) stretches (~1550–1650 cm) and pyridazine ring vibrations .

- Elemental Analysis : Quantify lithium content to confirm stoichiometry.

- HPLC with UV/Vis Detection : Assess purity (>95%) using reverse-phase columns (C18) and aqueous/organic mobile phases .

Q. How should researchers handle and store this compound to ensure stability during experiments?

- Methodological Answer :

- Handling : Use gloves and protective eyewear in a fume hood. The compound may cause respiratory or skin irritation (GHS Category 4 hazards) .

- Storage : Keep in airtight, moisture-resistant containers under inert gas (argon or nitrogen) at 2–8°C. Avoid exposure to light, humidity, and acidic conditions to prevent decomposition into the free acid or lithium carbonate .

Advanced Research Questions

Q. How can researchers design experiments to investigate the coordination chemistry of lithium in this compound with biomolecules?

- Methodological Answer :

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity between the lithium salt and target biomolecules (e.g., enzymes or nucleic acids). Prepare solutions in buffered systems (pH 7.4) to mimic physiological conditions .

- X-ray Crystallography : Co-crystallize the compound with biomolecules to resolve coordination geometry. Lithium’s small ionic radius requires high-resolution datasets (≤1.0 Å) for accurate modeling .

- Molecular Dynamics Simulations : Use software like GROMACS to predict interactions between the lithium ion and biomolecular binding pockets, accounting for solvation effects .

Q. What strategies are effective in resolving contradictions between theoretical predictions and experimental data regarding the compound's reactivity under aqueous conditions?

- Methodological Answer :

- Controlled Stability Studies : Perform pH-dependent stability assays (pH 3–10) with HPLC monitoring to identify degradation products. Compare experimental results with computational predictions (e.g., DFT calculations for hydrolysis pathways) .

- Isotopic Labeling : Use - or -labeled analogs to trace reaction intermediates via NMR or mass spectrometry .

- Batch Consistency Analysis : Address variability by standardizing synthetic protocols and implementing rigorous quality control (e.g., peptide content analysis for salt forms) .

Q. What methodologies are recommended for assessing the impact of counterion (lithium) on the solubility and bioavailability of 2-(Pyridazin-3-yl)acetic acid derivatives?

- Methodological Answer :

- Solubility Studies : Compare the lithium salt with sodium or potassium analogs in buffered solutions (PBS, pH 7.4) using shake-flask or UV spectrophotometry methods. Lithium’s higher charge density may enhance aqueous solubility but reduce lipid membrane permeability .

- Permeability Assays : Use Caco-2 cell monolayers or PAMPA to evaluate intestinal absorption. Lithium salts often exhibit lower passive diffusion due to increased hydrophilicity .

- Pharmacokinetic Profiling : Administer the compound in rodent models and quantify plasma concentrations via LC-MS/MS. Monitor renal clearance rates, as lithium is predominantly excreted unchanged .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.